
Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1936251-36-3 . It has a molecular weight of 267.32 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate is1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate is an oil at room temperature . It has a molecular weight of 267.32 . More detailed physical and chemical properties like boiling point, melting point, and solubility would require specific experimental measurements or references from technical documents.Applications De Recherche Scientifique
Organic Synthesis and Chemical Applications
- Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, including tert-butyl variants, play a crucial role in the stereoselective synthesis of amines and their derivatives. These compounds are pivotal in creating a wide array of structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines, which are essential components in many natural products and therapeutics (Philip et al., 2020).
- Synthetic Routes of Vandetanib : Vandetanib synthesis showcases the utility of tert-butyl piperidine derivatives in pharmaceutical manufacturing, offering routes with favorable yields and commercial viability (Mi, 2015).
Environmental and Materials Science
- Degradation of Polyfluoroalkyl Chemicals : Research into the environmental degradation of polyfluoroalkyl chemicals, which include compounds similar to tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate, highlights the challenges and mechanisms involved in breaking down these persistent pollutants. This is critical for assessing environmental fate and devising remediation strategies (Liu & Avendaño, 2013).
- Decomposition of Methyl Tert-Butyl Ether (MTBE) : Although focusing on MTBE, studies like those on its decomposition in cold plasma reactors offer insight into methods that could potentially apply to similar tert-butyl compounds, providing pathways for environmental remediation (Hsieh et al., 2011).
Chemical Modification and Material Enhancements
- Polyethersulfone (PES) Membrane Modification : Research on the chemical modification of PES membranes, a critical material in filtration technologies, demonstrates the broader applications of chemical modification techniques. These modifications aim to increase hydrophilicity and efficiency, potentially relevant to modifying tert-butyl-containing compounds for various industrial applications (Bruggen, 2009).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
tert-butyl 3-fluorosulfonylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUFPZQZPDWHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

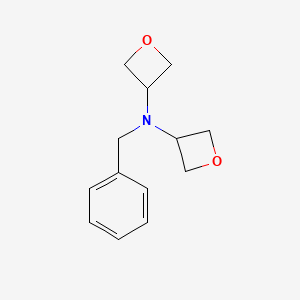
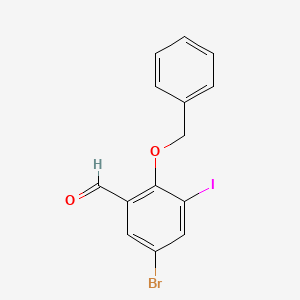
![1-benzyl-N-cyclohexyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2554418.png)
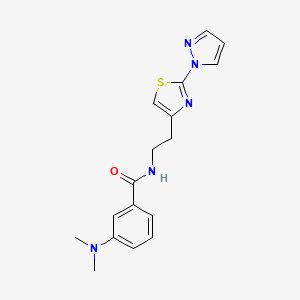


![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2554424.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2554426.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2554427.png)
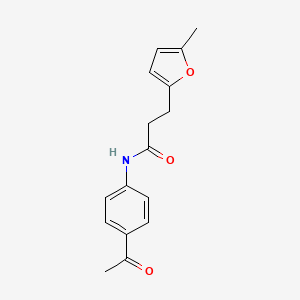
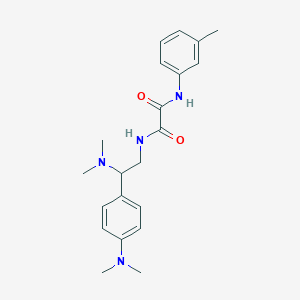
![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-[4-(tert-butyl)benzyl]oxime](/img/structure/B2554433.png)
![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone](/img/structure/B2554434.png)
![ethyl 2-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2554435.png)